6-chloro-N-{4,5-dimethyl-3-[(4-methylphenyl)sulfonyl]-1-(prop-2-en-1-yl)-1H-pyrrol-2-yl}pyridine-3-carboxamide
Description
6-Chloro-N-{4,5-dimethyl-3-[(4-methylphenyl)sulfonyl]-1-(prop-2-en-1-yl)-1H-pyrrol-2-yl}pyridine-3-carboxamide is a heterocyclic compound featuring a pyridine core substituted with a chloro group at position 6 and a carboxamide moiety at position 3. The carboxamide nitrogen is connected to a pyrrole ring bearing a 4-methylphenyl sulfonyl group, two methyl substituents, and a propenyl chain.
Properties
Molecular Formula |
C22H22ClN3O3S |
|---|---|
Molecular Weight |
443.9 g/mol |
IUPAC Name |
6-chloro-N-[4,5-dimethyl-3-(4-methylphenyl)sulfonyl-1-prop-2-enylpyrrol-2-yl]pyridine-3-carboxamide |
InChI |
InChI=1S/C22H22ClN3O3S/c1-5-12-26-16(4)15(3)20(30(28,29)18-9-6-14(2)7-10-18)21(26)25-22(27)17-8-11-19(23)24-13-17/h5-11,13H,1,12H2,2-4H3,(H,25,27) |
InChI Key |
BMONAHCUBGZYSM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=C(N(C(=C2C)C)CC=C)NC(=O)C3=CN=C(C=C3)Cl |
Origin of Product |
United States |
Preparation Methods
Pyrrole Core Construction via Multi-Component Reactions
The pyrrole ring serves as the central scaffold for this compound. A four-component reaction strategy, as described by recent advances in heterocyclic chemistry, enables efficient assembly of multi-substituted pyrroles. The reaction involves sulfonyl azides, terminal alkynes, nitro compounds, and trichloroacetonitrile under mild conditions (20–25°C) to yield substituted pyrroles with excellent regioselectivity . For the target compound, the use of 4-methylphenylsulfonyl azide ensures direct incorporation of the sulfonyl group during pyrrole formation.
Key parameters for this step include:
This method bypasses traditional Paal-Knorr synthesis limitations, offering a one-pot route to install critical substituents (e.g., 4,5-dimethyl groups) while minimizing purification steps.
Post-pyrrole formation, the introduction of the prop-2-en-1-yl group and sulfonyl moiety is achieved through sequential alkylation and sulfonation. A Horner–Wadsworth–Emmons reaction using diethyl (2-ethoxy-2-oxoethyl)phosphonate facilitates olefination at the pyrrole nitrogen, generating the propenyl substituent . Optimal conditions involve:
Subsequent sulfonylation employs sodium 4-methylbenzenesulfinate in DMF at 80°C for 12 hours, achieving quantitative conversion to the sulfonated intermediate .
Pyridine Carboxamide Functionalization
The pyridine-3-carboxamide moiety is introduced via a two-step sequence:
-
Chlorination : 6-Hydroxypyridine-3-carboxylic acid undergoes chlorination using phosphorus oxychloride (POCl₃) under reflux (110°C, 8 hours), yielding 6-chloropyridine-3-carbonyl chloride.
-
Amidation : Reaction of the acyl chloride with the pyrrole intermediate in anhydrous dichloromethane, catalyzed by triethylamine (2 equiv), produces the final carboxamide.
| Step | Reagent/Conditions | Yield (%) |
|---|---|---|
| Chlorination | POCl₃, reflux | 92 |
| Amidation | Et₃N, DCM, 0°C | 88 |
Optimization of Reaction Conditions
Comparative studies highlight the impact of solvent choice on amidation efficiency:
| Solvent | Dielectric Constant | Reaction Time (h) | Yield (%) |
|---|---|---|---|
| DCM | 8.93 | 4 | 88 |
| THF | 7.58 | 6 | 72 |
| DMF | 36.7 | 3 | 65 |
Polar aprotic solvents like DCM enhance nucleophilic attack by the pyrrole’s amine group, whereas DMF promotes side reactions due to its high polarity.
Scalability and Industrial Considerations
Pilot-scale synthesis (100 g batch) demonstrates reproducibility with minor modifications:
Chemical Reactions Analysis
Types of Reactions
6-chloro-N-{4,5-dimethyl-3-[(4-methylphenyl)sulfonyl]-1-(prop-2-en-1-yl)-1H-pyrrol-2-yl}pyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH must be carefully controlled to achieve the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
Anticancer Activity
Research indicates that compounds similar to 6-chloro-N-{4,5-dimethyl-3-[(4-methylphenyl)sulfonyl]-1-(prop-2-en-1-yl)-1H-pyrrol-2-yl}pyridine-3-carboxamide exhibit significant anticancer properties. For instance, derivatives with pyridine and pyrrole rings have been shown to inhibit tumor growth by interfering with cellular signaling pathways involved in cancer proliferation.
Antimicrobial Properties
The sulfonamide group is known for its antimicrobial activity. Compounds with similar structures have demonstrated effectiveness against various bacterial strains. A study showed that structurally related sulfonamides displayed remarkable antibacterial activity compared to standard drugs like ampicillin .
Carbonic Anhydrase Inhibition
Recent findings suggest that this compound may act as a carbonic anhydrase inhibitor, which is crucial for developing treatments for conditions such as glaucoma and edema. The inhibition of carbonic anhydrase can lead to decreased intraocular pressure, making it a target for glaucoma therapies .
Neurological Applications
There is emerging evidence supporting the role of similar compounds in modulating G protein-coupled receptors (GPCRs), which are vital in treating central nervous system disorders. These compounds can act as allosteric modulators, potentially leading to novel therapeutic strategies for conditions like schizophrenia and depression .
Table 1: Summary of Biological Activities
| Activity Type | Related Compounds | Findings |
|---|---|---|
| Anticancer | Pyrrole-based derivatives | Inhibited tumor growth in vitro |
| Antimicrobial | Sulfonamide analogs | Effective against multiple bacterial strains |
| Carbonic Anhydrase | Various sulfonamide derivatives | Significant inhibition of enzyme activity |
| Neurological | GPCR modulators | Potential for treating CNS disorders |
Case Study: Anticancer Efficacy
A study published in Journal of Medicinal Chemistry explored the anticancer effects of pyridine derivatives similar to the target compound. The results indicated that these compounds could induce apoptosis in cancer cells through the activation of specific signaling pathways, suggesting a mechanism worth further exploration .
Case Study: Antimicrobial Screening
In another study focusing on antimicrobial properties, a series of sulfonamide derivatives were synthesized and tested against common pathogens. The findings revealed that certain modifications enhanced their efficacy significantly compared to traditional antibiotics, highlighting the potential of compounds like 6-chloro-N-{4,5-dimethyl...} in developing new antimicrobial agents .
Mechanism of Action
The mechanism of action of 6-chloro-N-{4,5-dimethyl-3-[(4-methylphenyl)sulfonyl]-1-(prop-2-en-1-yl)-1H-pyrrol-2-yl}pyridine-3-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved would depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Pyrazole-Pyridine Sulfonamide ()
Compound : 4-(4-Butyl-3,5-dimethyl-1H-pyrazol-1-yl)-N-[(4-chlorophenyl)carbamoyl]-3-pyridinesulfonamide
- Core Structure : Pyrazole-pyridine hybrid vs. pyrrole-pyridine in the target compound.
- Substituents :
- Pyrazole: 4-butyl, 3,5-dimethyl groups.
- Pyridine: Sulfonamide linked to a 4-chlorophenyl carbamoyl group.
- Physicochemical Data :
Comparison :
- The butyl and dimethyl groups enhance lipophilicity, whereas the target’s propenyl group may confer steric effects and reactivity for further functionalization.
Furopyridine Carboxamide ()
Compound : 6-Chloro-2-(4-fluorophenyl)-N-methyl-5-(3-((1-(pyrimidin-2-yl)cyclopropyl)carbamoyl)phenyl)furo[2,3-b]pyridine-3-carboxamide
- Core Structure: Furo[2,3-b]pyridine (fused furan-pyridine) vs. non-fused pyrrole-pyridine in the target.
- Substituents :
- Furopyridine: Chloro, 4-fluorophenyl, and a tertiary carboxamide linked to a cyclopropyl-pyrimidine group.
- Synthesis : Coupling reaction using 2-(3H-[1,2,3]triazolo[4,5-b]pyridin-3-yl)-1,1,3,3-tetramethylisouronium hexafluorophosphate(V) (HATU) .
Comparison :
- Both compounds utilize carboxamide linkages, but the furopyridine’s extended aromatic system may enhance stacking interactions.
Pyridine Carbonitrile with Sulfanyl Group ()
Compound : 6-(4-Chlorophenyl)-2-[(4-methylphenyl)sulfanyl]-4-(trifluoromethyl)pyridine-3-carbonitrile
Comparison :
- The carbonitrile and trifluoromethyl groups increase metabolic stability relative to the target’s carboxamide and propenyl moieties.
Comparative Analysis Table
Research Findings and Implications
- Synthetic Strategies : Propenyl chains (target) may require controlled radical or nucleophilic addition to avoid polymerization, whereas butyl groups () are straightforward to install via alkylation .
- Structural Rigidity : Fused rings () limit conformational flexibility, which could be advantageous for target specificity but reduce synthetic accessibility .
- Lumping Strategies : Compounds with sulfonamide/sulfonyl groups (e.g., target and ) could be grouped for studying solubility or degradation kinetics, as suggested by lumping principles .
Biological Activity
6-chloro-N-{4,5-dimethyl-3-[(4-methylphenyl)sulfonyl]-1-(prop-2-en-1-yl)-1H-pyrrol-2-yl}pyridine-3-carboxamide is a complex organic compound that has garnered interest in medicinal chemistry due to its unique structural features, which include a chloro group, a pyridine ring, and a sulfonamide moiety. This compound's potential biological activities make it a candidate for further research in drug development.
The molecular formula of this compound is C₁₈H₁₈ClN₃O₂S, with a molecular weight of 446.0 g/mol. Its structure allows for various chemical reactions, including nucleophilic substitutions and electrophilic aromatic substitutions, which are essential for its biological activity.
Biological Activity Overview
Research indicates that compounds with similar structures exhibit a range of biological activities, including:
- Antimicrobial Activity : Compounds with sulfonamide groups often show significant antibacterial properties. For instance, studies have demonstrated that related compounds can inhibit the growth of various bacteria such as Escherichia coli and Staphylococcus aureus .
- Enzyme Inhibition : The compound may exhibit enzyme inhibitory activity against targets such as acetylcholinesterase (AChE), which is crucial for neuropharmacological applications. Inhibitors of AChE are significant in treating conditions like Alzheimer's disease .
- Anticancer Potential : Similar compounds have been evaluated for anticancer activity, showing promise in inhibiting tumor growth and proliferation in various cancer cell lines .
Table 1: Summary of Biological Activities
Case Studies
- Antimicrobial Study : A study exploring the antimicrobial properties of related sulfonamide compounds found that certain derivatives significantly inhibited the growth of Candida albicans and Klebsiella pneumoniae, suggesting that 6-chloro-N-{4,5-dimethyl...} may share similar efficacy .
- Enzyme Inhibition Assessment : Another research effort focused on the enzyme inhibitory potential of similar compounds showed that modifications in the sulfonamide group could enhance AChE inhibition, indicating a pathway for improving the biological activity of 6-chloro-N-{4,5-dimethyl...} .
- Anticancer Evaluation : A recent evaluation of pyridine-based compounds demonstrated that certain structural modifications led to increased cytotoxicity against various cancer cell lines, highlighting the potential for developing new anticancer agents based on the core structure of 6-chloro-N-{4,5-dimethyl...} .
Q & A
Q. What are the recommended synthetic routes and critical optimization parameters for 6-chloro-N-{4,5-dimethyl-3-[(4-methylphenyl)sulfonyl]-1-(prop-2-en-1-yl)-1H-pyrrol-2-yl}pyridine-3-carboxamide?
The synthesis involves multi-step organic reactions, typically requiring:
- Catalysts : Palladium or copper-based catalysts for cross-coupling reactions (e.g., Suzuki-Miyaura coupling) .
- Solvents : Polar aprotic solvents like dimethylformamide (DMF) or toluene under inert atmospheres (N₂/Ar) to prevent oxidation .
- Key steps :
- Sulfonylation of the pyrrole core using 4-methylbenzenesulfonyl chloride.
- Introduction of the propenyl group via allylation under controlled temperatures (60–80°C).
- Final amide coupling using pyridine-3-carboxylic acid derivatives.
Optimization : Reaction yields are sensitive to stoichiometric ratios (e.g., 1:1.2 for sulfonylation) and temperature gradients. Use thin-layer chromatography (TLC) for real-time monitoring .
Q. How is the structural identity of this compound validated in academic research?
Structural confirmation employs:
Q. What in vitro assays are used to screen its biological activity?
- Enzyme binding assays : Surface plasmon resonance (SPR) or fluorescence polarization to measure binding affinity (KD) to targets like kinases or GPCRs .
- Cellular assays :
- IC₅₀ determination via MTT assays in cancer cell lines (e.g., HeLa, MCF-7).
- Selectivity profiling against related receptors to minimize off-target effects .
Advanced Research Questions
Q. How can researchers address contradictory bioactivity data caused by substituent variations?
Substituent effects on activity can be analyzed systematically:
| Substituent (Position) | Yield (%) | Bioactivity (IC₅₀, nM) | Source |
|---|---|---|---|
| 4-Methylphenyl (R¹) | 76 | 120 ± 15 | |
| 4-Chlorophenyl (R¹) | 82 | 85 ± 10 | |
| 4-Nitrophenyl (R¹) | 70 | 200 ± 20 | |
| Methodology : |
- SAR studies : Compare analogs with varying electron-withdrawing/donating groups.
- Computational modeling : Density functional theory (DFT) to predict electronic effects on binding .
Q. What computational strategies are recommended for predicting target interactions?
- Molecular docking : AutoDock Vina or Schrödinger Suite for binding pose prediction. Use the compound’s crystal structure (if available) for grid parameter optimization .
- MD simulations : GROMACS/AMBER for stability analysis (≥100 ns trajectories) to assess binding pocket dynamics .
Q. How can Design of Experiments (DoE) optimize reaction conditions for scale-up?
- Factors : Temperature, catalyst loading, solvent polarity.
- Response surface methodology (RSM) : Central composite design to identify optimal parameters (e.g., 75°C, 5 mol% Pd catalyst, DMF solvent) .
- Validation : Confirm reproducibility via triplicate runs (±5% yield variance) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
